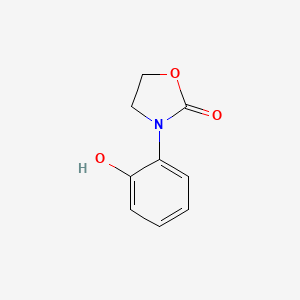

3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFSSAMTLGCJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One and Its Structural Analogues

Established Synthetic Routes to the 1,3-Oxazolidin-2-one Core Structure

The formation of the 1,3-oxazolidin-2-one ring is a fundamental transformation in organic synthesis, with several reliable methods having been developed. These strategies often involve the formation of key carbon-oxygen and carbon-nitrogen bonds in a cyclization reaction.

Cyclocondensation Reactions for Oxazolidinone Ring Formation

Cyclocondensation reactions represent a primary and widely utilized approach for the synthesis of the 1,3-oxazolidin-2-one core. These reactions typically involve the condensation of a bifunctional precursor, containing both an amino and a hydroxyl group, with a carbonyl-containing reagent.

One of the most common methods involves the reaction of β-amino alcohols with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov This approach, while effective, can be limited by the availability of the starting β-amino alcohol and the hazardous nature of phosgene. nih.gov Alternative and often milder reagents for this transformation include diethyl carbonate and other dialkyl carbonates. nih.govnih.gov The reaction of β-amino alcohols with carbon dioxide has also been explored as a greener alternative. nih.gov Another important cyclocondensation strategy is the reaction of epoxides with isocyanates. nih.govnih.gov This method provides a direct route to the oxazolidinone ring system.

A variety of catalysts have been employed to facilitate these cyclocondensation reactions, including bases and metal catalysts. For instance, the use of K2CO3 has been reported to promote the reaction of primary amines with halomethyloxiranes and a carbonate salt to yield oxazolidinones. nih.gov

| Reactants | Reagent | Conditions | Product | Reference |

| β-Amino alcohol | Phosgene or its derivatives | Varies | 1,3-Oxazolidin-2-one | nih.gov |

| β-Amino alcohol | Diethyl carbonate | Varies | 1,3-Oxazolidin-2-one | nih.gov |

| Epoxide | Isocyanate | Varies | 1,3-Oxazolidin-2-one | nih.gov |

| Primary amine, Halomethyloxirane | Carbonate salt (e.g., K2CO3) | Basic conditions (e.g., DBU, TEA) | 1,3-Oxazolidin-2-one | nih.gov |

Ring-Closing Strategies Involving Nitrogen and Oxygen Functionalities

Intramolecular cyclization, or ring-closing, of precursors that already contain the necessary nitrogen and oxygen functionalities is another powerful strategy for synthesizing the 1,3-oxazolidin-2-one ring. These methods often offer good control over stereochemistry.

A notable example is the Curtius rearrangement, which can be followed by an in situ intramolecular ring closure. nih.gov In this approach, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate can then be trapped intramolecularly by a proximate hydroxyl group to form the oxazolidinone ring. nih.gov This tandem reaction sequence has been successfully applied to the synthesis of complex molecules. nih.gov

Another approach involves the cyclization of N-allylcarbamates, which can be mediated by hypervalent iodine reagents. researchgate.net Additionally, tandem ring-opening/ring-closing reactions of N-alkynyl-2-oxazolidinones promoted by a base like K2CO3 can lead to the formation of related 2-oxazolines. researchgate.net Rhodium-catalyzed C-H functionalization followed by intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines also yields oxazolidinones. rsc.org

| Precursor | Key Reaction | Conditions | Product | Reference |

| Carboxylic acid with β-hydroxyl group | Curtius rearrangement and intramolecular cyclization | Thermal or photochemical | 1,3-Oxazolidin-2-one | nih.gov |

| N-Allylcarbamate | Hypervalent iodine mediated cyclization | Varies | 1,3-Oxazolidin-2-one | researchgate.net |

| N-Alkynyl-2-oxazolidinone | Base-promoted tandem ring-opening/ring-closing | K2CO3 | 2-Oxazoline | researchgate.net |

| 2-Pyrrolyl/indolylaniline, Vinylene carbonate | Rhodium-catalyzed C-H functionalization and cyclization | Rh(III) catalyst | Oxazolidinone | rsc.org |

Asymmetric Synthesis Approaches for Chiral Oxazolidinones

The development of asymmetric methods to produce enantiomerically pure oxazolidinones is of paramount importance, as these compounds are often used as chiral auxiliaries in other synthetic transformations. sigmaaldrich.comrsc.orgwilliams.edu These chiral auxiliaries, famously pioneered by Evans, enable the diastereoselective synthesis of a wide range of molecules. rsc.orgresearchgate.net

One major strategy involves the use of chiral catalysts to direct the formation of the oxazolidinone ring with high enantioselectivity. For example, chiral organoselenium compounds have been used to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org

Another key approach is the use of chiral starting materials, or "chiral pool" synthesis. williams.edu This involves starting with a readily available enantiomerically pure compound, such as an amino acid, which is then converted to the desired chiral oxazolidinone. nih.gov For instance, amino acids can be reduced to chiral amino alcohols, which are then cyclized to form the oxazolidinone ring. nih.gov

The Evans asymmetric aldol (B89426) reaction is a classic example of using a chiral oxazolidinone as an auxiliary to control the stereochemistry of a carbon-carbon bond-forming reaction. researchgate.net The chiral auxiliary is later removed, having served its purpose of inducing asymmetry. The development of methods for the efficient attachment and removal of these auxiliaries is a critical aspect of their utility. williams.edu

| Approach | Key Feature | Example | Reference |

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity | Chiral organoselenium catalyzed cyclization of N-Boc amines and alkenes | organic-chemistry.org |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product | Reduction of amino acids to chiral amino alcohols, followed by cyclization | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry | Evans asymmetric aldol reaction using a chiral oxazolidinone | researchgate.net |

Introduction and Functionalization of the 2-Hydroxyphenyl Moiety

The synthesis of the target compound, 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one, requires the specific incorporation of a 2-hydroxyphenyl group at the N3 position of the oxazolidinone ring. This can be achieved either by functionalizing a pre-formed N-phenyl oxazolidinone or by starting with a precursor that already contains the 2-hydroxyphenyl moiety.

Strategies for ortho-Hydroxylation of Phenyl Substituted Oxazolidinones

Direct ortho-hydroxylation of an N-phenyl oxazolidinone presents a synthetic challenge due to the need for high regioselectivity. While general methods for the ortho-hydroxylation of aromatic rings exist, their application to N-phenyl oxazolidinones is not widely documented in the provided search results. These general methods often involve directed metalation-borylation-oxidation sequences or the use of specific oxidizing agents in the presence of a directing group. The development of a regioselective ortho-hydroxylation method for N-phenyl oxazolidinones would be a valuable synthetic tool.

Precursor Design and Selection for the 2-Hydroxyphenyl Group

A more common and often more efficient strategy involves the use of a starting material that already contains the 2-hydroxyphenyl group. This approach avoids the need for a potentially low-yielding or non-selective hydroxylation step.

One such approach involves the condensation of 2-aminophenol (B121084) with a suitable three-carbon synthon that can form the oxazolidinone ring. For example, a patent describes the synthesis of N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones from a substituted aniline (B41778) and epichlorohydrin (B41342) under alkaline conditions and a CO2 atmosphere. google.com Applying this to 2-aminophenol could potentially yield the desired product.

Another strategy is to synthesize a precursor like 2-chloro-N-(2-hydroxyphenyl)acetamide, which can then be condensed with potassium cyanate (B1221674) to form 2-imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one, a related heterocyclic structure. researchgate.net

The synthesis of related structures, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, has been achieved through the condensation of 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol with 2-hydroxybenzaldehyde. nih.gov This highlights the use of 2-hydroxybenzaldehyde as a readily available precursor for the 2-hydroxyphenyl moiety. Similarly, 2'-hydroxyacetophenone (B8834) has been used as a starting material for the synthesis of various 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

| Precursor Containing 2-Hydroxyphenyl Group | Reaction | Product | Reference |

| 2-Aminophenol | Condensation with a C3 synthon (e.g., epichlorohydrin) and CO2 | This compound (potential) | google.com |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Condensation with potassium cyanate | 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one | researchgate.net |

| 2-Hydroxybenzaldehyde | Condensation with an amino alcohol | Related heterocyclic structures | nih.gov |

| 2'-Hydroxyacetophenone | Various reactions | Substituted 1-(2'-hydroxyphenyl)propan-1-ones | researchgate.net |

Derivatization at the Oxazolidinone Nitrogen (N-3 Position) of this compound

The N-3 position of the 1,3-oxazolidin-2-one scaffold is a primary site for introducing structural diversity. While the title compound, this compound, already possesses a substituent at this position, the following methodologies are fundamental for synthesizing its structural analogues by derivatizing the parent 2-oxazolidinone (B127357) ring at the N-3 position.

Alkylation and Acylation Reactions

N-alkylation and N-acylation of the 2-oxazolidinone core are fundamental reactions for attaching a wide variety of side chains. These reactions typically involve the deprotonation of the nitrogen atom followed by nucleophilic attack on an alkyl or acyl halide.

Alkylation: The introduction of alkyl groups onto the oxazolidinone nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), is often used to deprotonate the N-H group, forming a nucleophilic anion that readily reacts with alkyl halides (e.g., R-Br, R-I). The Mannich reaction represents another route, allowing for the introduction of aminomethyl groups. researchgate.net

Acylation: The Friedel-Crafts acylation principles can be adapted to N-acylation. chemistrytalk.orglibretexts.org This process involves reacting the oxazolidinone with an acyl chloride (R-COCl) or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to yield N-acylated products. Unlike Friedel-Crafts reactions on aromatic rings, a Lewis acid catalyst is not required for N-acylation. chemistrytalk.orgmasterorganicchemistry.com

Table 1: N-Alkylation and N-Acylation Reactions for Oxazolidinone Analogues

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N-Alkylation | 2-Oxazolidinone, Alkyl Halide (R-X) | Base (e.g., NaH), Aprotic Solvent (e.g., THF, DMF) | 3-Alkyl-1,3-oxazolidin-2-one |

| N-Acylation | 2-Oxazolidinone, Acyl Chloride (RCOCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 3-Acyl-1,3-oxazolidin-2-one |

| Mannich Reaction | 2-Oxazolidinone, Formaldehyde, Secondary Amine | Acidic or Basic Catalysis | 3-(Aminomethyl)-1,3-oxazolidin-2-one |

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The synthesis of analogues like this compound often involves modern cross-coupling reactions to form the crucial nitrogen-aryl bond. Transition-metal-catalyzed N-arylation reactions are highly effective for this purpose.

Palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, is a powerful method for N-arylation of 2-oxazolidinones using aryl bromides. organic-chemistry.org The choice of phosphine (B1218219) ligand, base, and solvent is critical and significantly influences the reaction outcome. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and efficient route, particularly for reactions with (hetero)aryl iodides. Modern protocols for copper-catalyzed reactions can often be performed at room temperature using specific ligands like N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO). organic-chemistry.org

Table 2: Catalytic N-Arylation of 2-Oxazolidinone

| Catalytic System | Arylating Agent | Ligand Example | Key Features |

| Palladium-catalyzed | Aryl Bromides | Phosphine Ligands (e.g., BINAP, XPhos) | Good yields, versatile for various aryl bromides. organic-chemistry.org |

| Copper-catalyzed | (Hetero)aryl Iodides | N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) | Excellent chemoselectivity, tolerates a wide range of functional groups. organic-chemistry.org |

Synthesis of Advanced Structural Analogues and Hybrid Compounds of this compound

Beyond simple N-3 substitution, the synthesis of advanced analogues involves modifying the core oxazolidinone ring, altering the substitution pattern on the hydroxyphenyl ring, or creating hybrid molecules that incorporate other heterocyclic systems.

Modifications within the Oxazolidinone Ring System

Structural modifications of the oxazolidinone ring itself can lead to novel analogues with distinct chemical properties. One common modification is the replacement of the carbonyl oxygen (at C-2) with a sulfur atom to form an oxazolidine-2-thione. nih.gov This conversion can alter the electronic properties and binding capabilities of the scaffold. nih.gov Another strategy involves introducing substituents at the C-4 and C-5 positions of the oxazolidinone ring. These substitutions can be used to control the stereochemistry of the molecule and are crucial in the design of chiral auxiliaries. researchgate.net Furthermore, the oxazolidinone ring can be fused with other rings to create more rigid, bicyclic, or tricyclic systems, significantly altering the three-dimensional shape of the molecule. nih.gov

Substituent Effects on the Hydroxyphenyl Ring

The electronic properties of the entire molecule can be fine-tuned by introducing various substituents onto the hydroxyphenyl ring. The nature and position of these substituents can influence the molecule's reactivity and biological interactions. rsc.org Standard electrophilic aromatic substitution reactions can be employed to modify the phenyl ring, but the outcome is directed by the existing substituents: the hydroxyl group (-OH) and the oxazolidinone ring linked through nitrogen. Both of these are generally considered ortho-, para- directing groups, meaning they will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. masterorganicchemistry.com

For this compound, the hydroxyl group is at position 2' and the oxazolidinone is at position 1'. The strong activating, ortho-, para-directing effect of the hydroxyl group would primarily direct electrophiles to the 3' and 5' positions.

Table 3: Potential Substitutions on the Hydroxyphenyl Ring

| Substituent Type | Example Group | Position on Ring | Expected Effect |

| Electron-Donating | -OCH₃, -CH₃ | Ortho, Para | Increases electron density of the ring. |

| Electron-Withdrawing | -NO₂, -CN | Ortho, Para | Decreases electron density of the ring. |

| Halogen | -Cl, -Br, -F | Ortho, Para | Inductively withdrawing, but can act as weak ortho-, para- directors. masterorganicchemistry.com |

Preparation of Multi-Heterocyclic Systems Incorporating the Oxazolidinone Scaffold

A prominent strategy in medicinal chemistry involves creating hybrid compounds by linking the oxazolidinone scaffold to other heterocyclic systems. researchgate.net This approach aims to combine the pharmacophoric features of different classes of molecules to create novel structures. The oxazolidinone moiety can be connected to various other rings, such as piperazine, morpholine, thiazolidinone, oxadiazole, or thiadiazole. researchgate.netnih.govmdpi.com For instance, tricyclic systems have been developed where the oxazolidinone is fused to a benzoxazine (B1645224) ring, resulting in highly potent compounds. nih.gov These multi-heterocyclic systems are synthesized through multi-step sequences that often culminate in the formation of the oxazolidinone ring or its linkage to a pre-existing heterocyclic fragment.

Catalytic Systems and Optimization of Reaction Conditions in this compound Synthesis

The formation of the oxazolidinone ring, particularly with an N-aryl substituent, is often facilitated by catalytic processes. These can range from transition metal-catalyzed reactions to the use of organocatalysts, each with its own set of optimized conditions to maximize efficiency.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and copper, play a significant role in the synthesis of N-aryl oxazolidinones. These metals can catalyze the crucial C-N bond formation that constitutes the final step in the cyclization process.

Palladium-Catalyzed Synthesis: Palladium catalysts are well-established for N-arylation reactions. rsc.org In the context of oxazolidinone synthesis, a palladium-catalyzed approach can be employed for the intramolecular cyclization of suitable precursors. For instance, a palladium(0) catalyst, such as one derived from a tris(dibenzylideneacetone)dipalladium(0) (B46781) complex with a phosphite (B83602) ligand, can effectively catalyze the cyclization of biscarbamate derivatives to form the oxazolidinone ring. nih.gov The mechanism typically involves the formation of a metal-olefin complex, followed by ionization, nucleophilic substitution, and decomplexation. nih.gov The choice of ligand is critical, with studies showing that chelating ligands can sometimes slow down the reaction. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer an alternative and often more cost-effective method for N-arylation. Copper(I) catalysts, in particular, are used for the coupling of aryl halides with the nitrogen atom of the oxazolidinone precursor. researchgate.net Efficient one-pot procedures have been developed where an amino alcohol carbamate (B1207046) undergoes intramolecular cyclization followed by a copper-catalyzed cross-coupling with an aryl iodide. researchgate.net This approach has been successfully applied to the synthesis of various N-aryl oxazolidinones, including pharmaceutical compounds like Linezolid (B1675486) and Rivaroxaban. researchgate.net Mechanistic studies suggest that the process can involve the formation of a Cu(I)-substrate radical species, which then promotes the necessary bond formations. rsc.org

A summary of transition metal catalysts used in the synthesis of related N-aryl oxazolidinones is presented below:

| Catalyst System | Reactants | Product Type | Reference |

| Tris(dibenzylideneacetone)dipalladium(0) / Triisopropyl phosphite | Cyclic biscarbamate | Oxazolidinone | nih.gov |

| Palladium(II) acetate (B1210297) / SPhos | Bromothiophenes / Cyclopropylboronic acid | Cyclopropylthiophenes | mdpi.com |

| Pd(dppf)Cl2 / Na2CO3 / TBAB | Bromo-substituted quinazolines / Boronic esters | Quinazolinylphenyl-thiadiazoles | mdpi.com |

| CuI / N,N-dimethylglycine | Aryl bromides / Substituted oxazolidinones | N-aryl oxazolidinones | researchgate.net |

| Cu(IMes)Cl / rac-BINAP | Nitroarenes / Acyl chlorides | 2-Aminophenol derivatives | nih.gov |

| Cobalt(II) complexes | 2-Aminophenols / Isonitriles | 2-Aminobenzoxazoles | nih.govumn.edu |

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the yield and purity of this compound.

Solvent Effects: The polarity of the solvent plays a crucial role. For many cyclization reactions leading to oxazolidinones, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. nih.gov These solvents can facilitate the dissolution of reactants and stabilize charged intermediates that may form during the catalytic cycle. In some cases, less polar solvents like toluene (B28343) or dichloromethane (B109758) are used, particularly in reactions where reactant solubility is not a major issue or to control reaction rates. nih.govresearchgate.net The use of protic solvents like water or methanol (B129727) can sometimes lead to the formation of complex mixtures and by-products due to their potential to participate in side reactions. nih.gov

Temperature Control: Temperature is a key factor in controlling the reaction rate and selectivity. For the synthesis of oxazolidin-2-ones, a temperature range of 120-150 °C is often required when using conventional heating methods. researchgate.net However, prolonged heating at high temperatures can lead to the formation of self-condensation by-products. nih.gov Microwave-assisted synthesis has emerged as a valuable technique, often allowing for shorter reaction times and improved yields at controlled temperatures. rsc.orgresearchgate.net For certain sensitive reactions, lower temperatures, sometimes as low as 0 °C, are employed, especially during the addition of reactive reagents to control exothermic processes. nih.gov

The following table summarizes the impact of solvent and temperature on related oxazolidinone syntheses:

| Solvent(s) | Temperature (°C) | Observation | Reference |

| Toluene, Dichloromethane, Hexane, THF | - | Low yields and longer reaction times for oxazolidin-2-one synthesis. | researchgate.net |

| Toluene | Room Temperature | Formation of undesired bicyclic products in some condensation reactions. | nih.gov |

| DMF, Acetonitrile | - | Enhanced formation of the desired non-symmetric triarylpyridine product. | nih.gov |

| Water, Methanol | - | Partial reaction progress and formation of complex mixtures. | nih.gov |

| - | 120-150 | Required temperature range for the preparation of oxazolidin-2-ones. | researchgate.net |

| THF | 60 | Optimal for the synthesis of 2-aminophenol derivatives via copper catalysis. | nih.gov |

Yield Optimization and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies can be employed during and after the synthesis of this compound.

Yield Optimization:

Reactant Stoichiometry: Adjusting the ratio of reactants can drive the reaction to completion. For example, using an excess of one of the reactants can be beneficial. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation. nih.gov

Purity Enhancement:

Work-up Procedures: After the reaction is complete, a proper work-up procedure is essential to remove unreacted starting materials, catalysts, and by-products. This typically involves quenching the reaction, followed by extraction with appropriate organic solvents and washing with aqueous solutions to remove water-soluble impurities. nih.gov

Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. nih.gov By selecting a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent system), it is possible to separate the desired product from impurities with different polarities. nih.govresearchgate.net

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Advanced Structural Characterization and Spectroscopic Analysis of 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the chemical environment of each atom can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration). For 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one, the spectrum reveals characteristic signals for the aromatic protons of the hydroxyphenyl ring and the aliphatic protons of the oxazolidinone ring.

The four protons on the substituted benzene (B151609) ring typically appear as complex multiplets in the aromatic region (approximately 6.8–7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl and the oxazolidinone substituent. The two methylene (B1212753) (-CH₂-) groups of the oxazolidinone ring, O-CH₂ and N-CH₂, are diastereotopic and appear as distinct signals, usually as triplets or more complex multiplets, in the aliphatic region (approximately 4.0–4.8 ppm). The phenolic hydroxyl (-OH) proton presents as a broad singlet, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding.

Interactive Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | ~ 6.8 - 7.5 | Multiplet (m) | Four protons in distinct chemical environments on the phenyl ring. |

| Oxazolidinone CH₂ (N-CH₂) | ~ 4.1 - 4.5 | Triplet (t) or Multiplet (m) | Methylene group adjacent to the nitrogen atom. |

| Oxazolidinone CH₂ (O-CH₂) | ~ 4.5 - 4.8 | Triplet (t) or Multiplet (m) | Methylene group adjacent to the oxygen atom. |

Note: Specific chemical shifts and multiplicities can vary based on the solvent used and the spectrometer frequency. Data is compiled based on typical values for such structural motifs.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum of this compound shows a characteristic signal for the carbonyl carbon (C=O) of the oxazolidinone ring at the downfield end of the spectrum, typically around 155-160 ppm. biorxiv.org The six carbons of the phenyl ring appear in the aromatic region (115-155 ppm), with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-N) being clearly distinguishable. The two methylene carbons of the oxazolidinone ring resonate in the aliphatic region, generally between 45 and 70 ppm. organicchemistrydata.org

Interactive Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~ 158 | Carbon of the carbamate (B1207046) group in the oxazolidinone ring. |

| Aromatic C-OH | ~ 152 | Phenolic carbon attached to the hydroxyl group. |

| Aromatic C-N | ~ 128 | Aromatic carbon attached to the oxazolidinone nitrogen. |

| Aromatic C-H | ~ 116 - 130 | Four distinct signals for the aromatic CH carbons. |

| Oxazolidinone CH₂ (O-CH₂) | ~ 65 | Methylene carbon adjacent to the ring oxygen. |

Note: Data represents typical values compiled from spectral databases and literature on similar compounds. organicchemistrydata.org

While 1D NMR spectra identify the basic building blocks, 2D NMR experiments reveal how they are connected. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the connectivity between the N-CH₂ and O-CH₂ protons if there is a discernible coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the unambiguous assignment of each carbon signal that has a proton bonded to it. For instance, the aromatic proton signals would be correlated to their corresponding aromatic carbon signals, and the methylene proton signals to their respective methylene carbon signals. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. researchgate.net Key correlations would include those from the N-CH₂ protons to the aromatic C-N carbon and the carbonyl carbon, and from the aromatic protons to neighboring carbons, definitively linking the hydroxyphenyl ring to the oxazolidinone moiety. mdpi.comresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods excellent for molecular "fingerprinting" and confirming the presence of key structural features.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu The FTIR spectrum of this compound is dominated by absorptions from its primary functional groups. A strong, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. The most prominent peak is typically the C=O stretch of the cyclic carbamate (oxazolidinone), which appears as a very strong and sharp band around 1740-1760 cm⁻¹. researchgate.net Other significant peaks include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). upi.edu

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 3010 - 3100 | C-H Stretch | Aromatic | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1740 - 1760 | C=O Stretch | Oxazolidinone (Carbamate) | Very Strong, Sharp |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1200 - 1300 | C-N Stretch | Amine | Medium |

Note: Frequencies are approximate and based on data from similar compounds and functional group correlation tables. upi.eduresearchgate.netthermofisher.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric bonds and vibrations. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric "breathing" modes of the phenyl ring, which often give rise to strong, sharp peaks. The C=C stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. While the C=O stretch is visible, it is often less intense than in the IR spectrum. In solid-state analysis, low-frequency Raman spectroscopy can provide valuable information about crystal lattice modes (phonons), offering insights into the crystal packing and polymorphic form of the compound. acs.org The analysis of 2-oxazolidinone (B127357) itself by Raman spectroscopy provides a reference for the vibrations associated with the heterocyclic ring. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. For this compound (C₉H₉NO₃), the theoretical exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, which typically yields the protonated molecule [M+H]⁺ in the positive ion mode. researchgate.net The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₉NO₃

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₃⁺ | 180.06552 |

| [M+Na]⁺ | C₉H₉NNaO₃⁺ | 202.04746 |

| [M-H]⁻ | C₉H₈NO₃⁻ | 178.05096 |

Data predicted based on the elemental composition. uni.lu

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the parent ion and study its breakdown products. The fragmentation of oxazolidin-2-one derivatives is characterized by specific bond cleavages within the heterocyclic ring. researchgate.net For this compound, the fragmentation pathways under electron impact (EI) or ESI-MS/MS would likely involve:

Ring Contraction: The 1,3-oxazolidine ring can undergo contraction through the loss of small, stable molecules like aldehydes. nih.gov

Cleavage of the N-Aryl Bond: Fission of the bond between the oxazolidinone nitrogen and the hydroxyphenyl ring is a probable fragmentation route.

Fragmentation of the Oxazolidinone Ring: The parent ion can undergo characteristic cleavages, such as the loss of CO₂ (44 Da) or ethylene (B1197577) (28 Da), leading to significant fragment ions that help in structural confirmation. Studies on related oxazolidinones show that these breakdown routes are common and diagnostic for this class of compounds. researchgate.netnih.gov The presence of the ortho-hydroxy group on the phenyl ring can also influence fragmentation, potentially through intramolecular rearrangement or cyclization reactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophores are the phenyl ring and the carbonyl group (C=O) of the oxazolidinone ring. The presence of these groups gives rise to characteristic electronic transitions:

π → π* Transitions: These high-energy transitions are associated with the conjugated π-system of the phenyl ring and the C=O group. They typically result in strong absorption bands. In similar aromatic and heterocyclic systems, these transitions are observed at lower wavelengths. scielo.org.zamdpi.com

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. upenn.edu

The conjugation between the phenyl ring and the nitrogen atom of the oxazolidinone ring, along with the auxochromic hydroxyl group, influences the position and intensity of these absorption bands. The solvent environment can also cause shifts in the absorption maxima (solvatochromism). mdpi.comnih.gov For instance, a study on a newly synthesized hydrazone containing a hydroxyphenyl group recorded a maximum absorption wavelength (λmax) at 202 nm and another peak at 252 nm in methanol (B129727). mu-varna.bg

Table 2: Expected UV-Vis Absorption Maxima

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~200-260 | Phenyl ring, C=O |

| n → π* | ~270-300 | C=O, N, O atoms |

Expected values are based on analyses of structurally related compounds. scielo.org.zaupenn.edumu-varna.bg

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

While specific crystallographic data for this compound is not available, analysis of the closely related isomeric compound 2-(2-hydroxyphenyl)-2-oxazoline provides valuable insights. researchgate.net In this analogue, the molecule exhibits a nearly coplanar arrangement between the oxazoline (B21484) and benzene rings, a feature stabilized by a strong intramolecular O—H···N hydrogen bond. researchgate.net It is highly probable that this compound would adopt a similar conformation, with the ortho-hydroxyl group forming an intramolecular hydrogen bond with either the carbonyl oxygen or the ring oxygen of the oxazolidinone moiety. This would result in a relatively planar and rigid structure.

Table 3: Representative Bond Lengths and Angles (based on 2-(2-hydroxyphenyl)-2-oxazoline analogue)

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N (ring) | ~1.39 Å |

| Bond Length | C-O (ring) | ~1.36 Å |

| Bond Length | N-C (aryl) | ~1.42 Å |

| Bond Angle | O-C-N (ring) | ~109° |

| Bond Angle | C-N-C (exocyclic) | ~125° |

Values are inferred from published data on structurally similar compounds like N-acyloxazolidinones and hydroxyphenyl-oxazolines. researchgate.netmdpi.com

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a crucial role:

Hydrogen Bonding: The presence of the phenolic hydroxyl group (a strong hydrogen bond donor) and the carbonyl oxygen (a strong acceptor) makes intermolecular O—H···O=C hydrogen bonding a dominant feature in the crystal packing. dcu.ienih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govmdpi.com

Pi-Pi Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings and are common in the crystal structures of phenyl-containing compounds. dcu.ie

The combination of a strong intramolecular hydrogen bond defining the molecular conformation and a network of intermolecular hydrogen bonds and stacking interactions defining the crystal packing is a characteristic feature of such hydroxyphenyl derivatives. researchgate.net

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-hydroxyphenyl)-2-oxazoline |

| N-acyloxazolidinones |

| Carbon dioxide |

Conformational Analysis in the Crystalline State and Torsional Strain

The five-membered oxazolidinone ring itself is generally not perfectly flat. It often adopts an "envelope" or "twisted" conformation to minimize steric hindrance and torsional strain between adjacent atoms. The degree of this puckering and the specific torsion angles are influenced by the nature and position of the substituents.

For this compound, the key conformational features are the rotational freedom around the N-C bond connecting the phenyl ring to the oxazolidinone ring and the orientation of the hydroxyl group. In the crystalline state, the molecule's conformation is locked into a low-energy state. The dihedral angle between the plane of the phenyl ring and the plane of the oxazolidinone ring is a critical parameter. In related structures, such as 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, the phenyl ring is significantly inclined with respect to the heterocyclic ring system. researchgate.net

Intramolecular hydrogen bonding between the phenolic hydroxyl group (at the 2-position of the phenyl ring) and the carbonyl oxygen of the oxazolidinone ring is a strong possibility. This type of interaction would significantly restrict the rotation around the N-C bond, favoring a more planar arrangement between the hydroxyphenyl group and the C=O bond, thereby reducing torsional strain and stabilizing the conformation. Such intramolecular hydrogen bonds are known to be significant stabilizing forces in similar o-hydroxyphenyl-substituted compounds.

The presence of the bulky hydroxyphenyl group at the N-3 position can introduce torsional strain within the molecule. This strain arises from the repulsion between electron clouds of atoms that are not directly bonded but are in close proximity due to the molecular conformation. The molecule will adopt a conformation that represents a balance between minimizing this torsional strain and maximizing stabilizing interactions like hydrogen bonding. While specific torsional angles for this compound are not available in the reviewed literature, analysis of similar structures suggests that the deviation from complete planarity is a mechanism to alleviate such strain.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated theoretical percentages derived from the compound's proposed molecular formula, C₉H₉NO₃, to confirm its empirical formula and purity.

The theoretical elemental composition of this compound is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). For a molecular formula of C₉H₉NO₃, the theoretical percentages are:

Carbon (C): 60.33%

Hydrogen (H): 5.06%

Nitrogen (N): 7.82%

Oxygen (O): 26.79%

Experimental determination of these percentages is typically achieved through combustion analysis. In this method, a precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. The percentage of oxygen is often determined by difference.

For a synthesized sample of this compound, the experimentally found values would be expected to be in close agreement with the theoretical values. Generally, a deviation of ±0.4% is considered acceptable for confirmation of the empirical formula. najah.edu

Below is an interactive table presenting the theoretical elemental composition for this compound. While specific experimental data for this compound is not detailed in the available literature, a hypothetical "Found %" column is included to illustrate how experimental results are typically presented and compared against the theoretical values.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical % |

| Carbon | C | 12.011 | 9 | 108.099 | 60.33% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.06% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.79% |

| Total | 179.175 | 100.00% |

This rigorous confirmation of the elemental ratios is a fundamental step in the characterization of a new chemical substance, providing foundational evidence for its molecular identity.

Computational Chemistry and Molecular Modeling of 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. sci-hub.se By using functionals such as B3LYP or PBE with appropriate basis sets (e.g., 6-311G(d,p)), the ground state geometry of 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one can be optimized. sci-hub.semdpi.com

This optimization process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are calculated. These theoretical parameters can be compared with experimental data, if available, to validate the computational model.

Furthermore, DFT calculations yield important electronic properties such as the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.comajchem-a.com In a typical MEP map for this molecule, negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites for electrophilic attack, while positive potential (blue) would be located around the hydrogen atoms. mdpi.comnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C=O (Oxazolidinone) | 1.22 |

| C-N (Oxazolidinone) | 1.38 | |

| C-O (Hydroxyl) | 1.36 | |

| N-C (Phenyl) | 1.41 | |

| **Bond Angle (°) ** | O=C-N | 125.5 |

| C-N-C | 121.0 | |

| C-O-H | 109.5 | |

| Dihedral Angle (°) | Phenyl Ring - Oxazolidinone Ring | 55.0 |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from a specific DFT calculation.

Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods, which include electron correlation, often provide more accurate results for many properties, HF calculations are still valuable. researchgate.net They serve as a starting point for more advanced correlated methods and provide fundamental insights into molecular orbitals and electronic energies without empirical parameterization. Comparing HF results with DFT can help in understanding the role of electron correlation on the molecular properties of this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. reddit.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. reddit.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic interactions. For this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the oxazolidinone ring, particularly the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ajchem-a.comnih.gov From the HOMO and LUMO energy values, global chemical reactivity descriptors can be calculated to quantify the molecule's reactive nature.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data)

| Parameter | Formula | Value (eV) |

| HOMO Energy | E_HOMO | -6.45 |

| LUMO Energy | E_LUMO | -1.95 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.50 |

| Ionization Potential (I) | -E_HOMO | 6.45 |

| Electron Affinity (A) | -E_LUMO | 1.95 |

| Electronegativity (χ) | (I + A) / 2 | 4.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

Note: The data in this table is illustrative and represents typical values. Actual values would be derived from the calculated HOMO and LUMO energies.

Quantum chemical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule. nih.gov The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and the identity of the synthesized compound. sci-hub.senih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data. nih.govnih.gov The analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretching vibrations of the C=O, O-H, C-N, and C-O groups within this compound. A good correlation between the scaled theoretical frequencies and the experimental ones confirms the validity of the optimized molecular geometry. sci-hub.se

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Illustrative Data)

| Vibrational Mode | Functional Group | Experimental FT-IR | Calculated (Scaled) |

| O-H Stretch | Phenolic OH | 3450 | 3455 |

| C-H Stretch | Aromatic | 3080 | 3085 |

| C=O Stretch | Carbonyl (Oxazolidinone) | 1750 | 1752 |

| C=C Stretch | Aromatic Ring | 1610, 1500 | 1612, 1505 |

| C-N Stretch | Oxazolidinone Ring | 1350 | 1355 |

| C-O Stretch | Ether-like (Oxazolidinone) | 1230 | 1233 |

Note: The data in this table is illustrative. Experimental values are typical for these functional groups, and calculated values are hypothetical.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.gov

Molecular Docking Studies of this compound (in vitro interaction contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, such as a protein receptor (target). researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.gov

In a docking study involving this compound, the compound would be docked into the active site of a relevant protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. The result is a predicted binding pose and a binding affinity (or docking score), with lower energy values typically indicating a more stable interaction. mdpi.comnih.gov

The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net For example, the hydroxyl group of the ligand could act as a hydrogen bond donor or acceptor, while the carbonyl oxygen is a potent hydrogen bond acceptor. mdpi.com The phenyl ring can engage in hydrophobic or π-stacking interactions. These studies provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent analogues. nih.gov

Prediction of Binding Modes and Interaction Energies with Target Receptors (e.g., enzymes, bacterial ribosomal subunits)

Computational modeling plays a pivotal role in understanding how antibacterial agents like this compound interact with their biological targets. The primary target for the oxazolidinone class of antibiotics is the bacterial ribosome, a complex machinery responsible for protein synthesis.

Binding Site and Interaction Mode: Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage. nih.gov Computational and structural studies have established that they bind to the 50S large ribosomal subunit. nih.govnih.gov Specifically, their binding site is located at the peptidyl transferase center (PTC), a critical region responsible for forming peptide bonds. nih.gov The binding of an oxazolidinone molecule in this pocket interferes with the correct positioning of initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex, which is a crucial step in starting protein translation. nih.gov Unlike many other antibiotics that block peptide elongation, oxazolidinones halt the process before it even begins. nih.gov

Molecular docking studies, a key computational technique, are used to predict the precise orientation of the ligand (the oxazolidinone) within the receptor's binding site (the ribosome). For the oxazolidinone class, these studies show binding primarily to the 23S rRNA component of the 50S subunit. nih.gov However, accurately predicting the binding mode to a ribosomal target is computationally challenging due to the high flexibility of RNA, which can lead to inaccuracies in docking predictions. nih.govmdpi.com

Calculation of Interaction Energies: Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol). A more negative value typically indicates a stronger and more stable interaction. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Parallel Cascade Selection Molecular Dynamics (PaCS-MD) combined with Markov state models (MSM) are employed to calculate these energies. researchgate.netnih.govresearchgate.net These calculations provide a quantitative measure of the ligand's potency and can help in the rational design of more effective derivatives. researchgate.net While specific binding energy values for this compound are not widely published, the general binding mechanism for the oxazolidinone class is well-established through these computational approaches.

| Target Receptor | Binding Site | Predicted Interaction | Computational Methods |

|---|---|---|---|

| Bacterial 50S Ribosomal Subunit | Peptidyl Transferase Center (PTC) on 23S rRNA | Inhibition of translation initiation complex formation | Molecular Docking, MM-PBSA, Molecular Dynamics (MD) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if focused on in vitro biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For antibacterial agents like oxazolidinones, QSAR studies are instrumental in predicting the potency of new derivatives and guiding synthetic efforts toward more effective drugs.

Several QSAR studies have been conducted on oxazolidinone derivatives to understand the structural requirements for potent antibacterial activity, typically measured as the Minimum Inhibitory Concentration (MIC). nih.govnih.gov These models often reveal that a combination of electronic, steric, and thermodynamic properties governs the activity.

Key Findings from QSAR Studies on Oxazolidinones:

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. A CoMFA study on new oxazolidinone agents found a strong correlation between their in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and a combination of their steric, electrostatic, and lipophilicity (ClogP) factors. nih.govnih.gov

Descriptor-Based Models: Other QSAR models have been built using a wider range of molecular descriptors. Studies have shown that the antibacterial activity of 3-aryloxazolidin-2-ones is strongly dependent on electronic factors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as well as spatial and thermodynamic factors like molecular density and the heat of formation. nih.gov

Non-linear Models: To capture more complex relationships, non-linear methods like Artificial Neural Networks (ANN) have been employed. For oxazolidinones, ANN-based models have shown better predictive ability than simpler linear models, indicating the intricate nature of the structure-activity relationship. tandfonline.comresearchgate.net

The general goal of these models is to create an equation that can predict the biological activity of a new, unsynthesized compound based solely on its computed structural properties.

| QSAR Model Type | Key Molecular Descriptors | Predicted Property | Relevance to Oxazolidinones |

|---|---|---|---|

| CoMFA (3D-QSAR) | Steric Fields, Electrostatic Fields, Lipophilicity (ClogP) | Antibacterial Activity (MIC) | Identifies favorable spatial and electronic regions for substitution. nih.gov |

| Descriptor-Based QSAR | LUMO Energy, Heat of Formation, Molar Refractivity, Density | Antibacterial Activity (MIC) | Correlates electronic and thermodynamic properties with potency. nih.gov |

| Artificial Neural Network (ANN) | Constitutional, Topostructural, Quantum Chemical Descriptors | Antibacterial Activity (MIC) | Captures complex non-linear relationships for improved prediction. tandfonline.com |

Computational Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The three-dimensional structure, stability, and interaction profile of this compound are significantly influenced by a network of non-covalent interactions. Computational chemistry provides powerful tools to analyze these forces, including hydrogen bonds, van der Waals forces, and π-interactions.

Intermolecular Interactions and Computational Analysis: In a condensed phase (like a crystal or in solution), molecules of this compound interact with each other and with solvent molecules through various non-covalent forces. Modern computational methods are used to dissect and quantify these interactions:

Density Functional Theory (DFT): DFT calculations are fundamental for optimizing the molecular geometry and calculating the electronic structure. researchgate.net These calculations can predict bond lengths, angles, and the energetics of hydrogen bond formation, providing a detailed picture of the molecule's preferred conformation. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method, also known as AIM, analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. wikipedia.org By identifying "bond critical points" (BCPs) between atoms, QTAIM can confirm the presence and characterize the strength of hydrogen bonds and other weak interactions. researchgate.net

Hirshfeld Surface Analysis: This is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties that highlight different types of close contacts between molecules. This analysis allows for the deconstruction of the crystal packing into contributions from various interactions, such as H···H, O···H, and C···H contacts, providing a percentage contribution for each. rsc.org

These computational analyses reveal that the stability and properties of compounds like this compound arise from a complex interplay of both intramolecular and intermolecular non-covalent forces. nih.gov

| Type of Interaction | Description | Computational Analysis Method |

|---|---|---|

| Intramolecular H-Bond | Hydrogen bond within a single molecule, e.g., between the 2-hydroxyl group and the oxazolidinone ring. | DFT, QTAIM |

| Intermolecular H-Bond | Hydrogen bond between two separate molecules. | Hirshfeld Surface Analysis, DFT |

| van der Waals Forces | Weak interactions including London dispersion forces. Quantified as H···H, C···H contacts. | Hirshfeld Surface Analysis, SAPT |

| π-Interactions | Interactions involving the π-system of the phenyl ring (e.g., π-π stacking, C-H···π). | DFT, Hirshfeld Surface Analysis |

Investigation of Biological Activities and Mechanisms of Action for 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One in Vitro / Cellular Level

Antioxidant Activity Evaluation (In Vitro)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom and scavenge free radicals. The presence of a hydroxyphenyl group in 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one suggests that it may possess antioxidant capabilities.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate the free radical scavenging activity of compounds. researchgate.netnih.gov In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov The ABTS assay similarly measures the ability of a compound to scavenge the ABTS radical cation. researchgate.net The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net

While specific DPPH and ABTS assay results for this compound were not identified in the searched literature, studies on structurally related compounds, such as 2-(hydroxyphenyl)benzothiazole derivatives and other phenolic compounds, have demonstrated significant antioxidant activity. bas.bg For example, a derivative containing a 4-hydroxyphenyl group, D-16 (2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one), was found to be a potent antioxidant with an IC50 value of 22.3 µM in a DPPH assay. mdpi.com The antioxidant activity of such compounds is highly dependent on the number and position of the hydroxyl groups on the phenyl ring. bas.bg

Interactive Table: DPPH Radical Scavenging Activity of a Structurally Related Compound

| Compound/Derivative | IC50 (µM) | Reference |

|---|---|---|

| D-16 (2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one) | 22.3 | mdpi.com |

This table presents data for a related compound to illustrate the potential antioxidant activity of the hydroxyphenyl moiety, as specific data for this compound was not found.

Reducing Power Assays

Reducing power is a significant indicator of a compound's potential antioxidant activity. Assays that measure this property are based on the ability of an antioxidant to donate an electron and reduce an oxidant. This is often evaluated through spectrophotometric methods that detect the color change of a metal complex upon reduction.

Commonly employed reducing power assays include the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays. nih.govmdpi.com In the FRAP assay, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color. The CUPRAC assay involves the reduction of Cu²⁺ to Cu⁺ by the antioxidant. The presence of the 2-hydroxyphenyl moiety in this compound suggests that it may possess reducing capabilities, as phenolic compounds are known to be effective reducing agents. nih.gov The hydroxyl group on the phenyl ring can donate a hydrogen atom or an electron, which is a key mechanism for antioxidant action. nih.gov

While specific experimental data for this compound is not extensively available in the public domain, a hypothetical representation of its potential performance in a FRAP assay is presented below.

Table 1: Illustrative Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | Concentration (µM) | Absorbance at 593 nm (Example Values) | FRAP Value (µM Fe(II) Equivalent) |

|---|---|---|---|

| This compound | 25 | 0.15 | 30 |

| 50 | 0.32 | 64 | |

| 100 | 0.65 | 130 | |

| Ascorbic Acid (Standard) | 25 | 0.25 | 50 |

| 50 | 0.50 | 100 | |

| 100 | 0.98 | 196 |

Enzyme Inhibition Studies (In Vitro)

The oxazolidinone scaffold is a well-established pharmacophore in medicinal chemistry, with several approved drugs possessing this core structure. mdpi.com These compounds are known to exhibit a range of biological activities, including enzyme inhibition. nih.gov For instance, certain oxazolidinone derivatives have been investigated for their inhibitory effects on enzymes such as tyrosinase, which is involved in melanin (B1238610) production, and various proteases. nih.govmdpi.com The investigation of this compound as an enzyme inhibitor would be a logical step in characterizing its biological profile.

Receptor Binding Assays (In Vitro)

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest. nih.govsigmaaldrich.com The displacement of the radiolabeled ligand by the test compound, in this case, this compound, allows for the determination of its binding affinity, often expressed as the inhibition constant (Ki).

Given the diverse biological activities of compounds containing the oxazolidinone and hydroxyphenyl motifs, a screening against a panel of receptors would be informative. This could include receptors in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors, as well as receptors involved in inflammatory processes. No specific receptor binding data for this compound is currently available in the public research domain.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. mdpi.comchalcogen.ro For the oxazolidinone class of compounds, extensive SAR studies have been conducted, particularly in the context of their antibacterial activity. nih.gov These studies have revealed key structural features that are important for their biological effects.

The nature and position of substituents on the oxazolidinone and the phenyl ring can significantly impact the biological activity and potency of the molecule. nih.govnih.gov In this compound, the hydroxyl group at the ortho position of the phenyl ring is a key feature. This hydroxyl group can participate in hydrogen bonding and may influence the compound's conformation and interaction with biological targets.

To illustrate the potential impact of substituents, a hypothetical SAR table is presented below, based on general principles of medicinal chemistry.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Derivatives of 3-(Phenyl)-1,3-oxazolidin-2-one

| Derivative | Substituent on Phenyl Ring | Hypothetical Biological Activity (e.g., IC50 in µM) | Rationale |

|---|---|---|---|

| 1 | 2-OH (ortho) | 10 | Potential for intramolecular hydrogen bonding, influencing conformation and target binding. |

| 2 | 3-OH (meta) | 15 | Altered hydrogen bonding capacity and electronic effects compared to the ortho isomer. |

| 3 | 4-OH (para) | 8 | The para position may allow for more favorable interactions with the target's active site. |

| 4 | 2-OCH3 | 25 | Replacement of the hydroxyl with a methoxy (B1213986) group can reduce hydrogen bonding capability but may increase lipophilicity. |

| 5 | H (unsubstituted) | 50 | The absence of a hydroxyl group may lead to a significant loss of a key interaction with the biological target. |

Stereochemistry plays a pivotal role in the biological activity of many drugs, as biological targets such as enzymes and receptors are chiral. nih.gov The oxazolidinone ring can possess chiral centers, and the different enantiomers of a compound can exhibit markedly different pharmacological and pharmacokinetic properties. nih.gov While this compound itself does not have a chiral center on the oxazolidinone ring unless substituted at positions 4 or 5, the principle remains critical for the development of more complex derivatives.

For instance, if a substituent were introduced at the 4 or 5 position of the oxazolidinone ring, this would create a stereocenter. The (R) and (S) enantiomers could have different affinities for a biological target due to the specific three-dimensional arrangement of their atoms. One enantiomer might fit perfectly into a binding pocket, while the other may not be able to establish the necessary interactions for a biological response. Therefore, any future development of analogs of this compound would need to carefully consider the stereochemical aspects to optimize efficacy and selectivity.

Coordination Chemistry of 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One with Metal Ions

Synthesis of Metal Complexes Featuring 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one as a Ligand

No specific methods for the synthesis of metal complexes using this compound as a ligand are documented in the surveyed literature. General synthetic routes for similar compounds often involve refluxing the ligand with a metal salt (such as a chloride or nitrate (B79036) salt) in a suitable solvent like methanol (B129727) or ethanol. hilarispublisher.comresearchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR)

There is no available spectroscopic data (UV-Vis, IR, NMR) for metal complexes of this compound. For the related compound, 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one, IR spectra of its complexes show characteristic shifts in the vibrational frequencies of the phenolic C-O and the heterocyclic C=N or C-N bonds upon coordination to a metal ion, confirming the involvement of these groups in bonding. hilarispublisher.comresearchgate.net

Elemental Analysis, Magnetic Studies, and Conductometric Results of Complexes

No data from elemental analysis, magnetic susceptibility measurements, or conductometric studies for complexes of this compound could be located. Such studies on analogous complexes have been used to determine the metal-to-ligand ratio and the electrolytic nature of the complexes. hilarispublisher.comresearchgate.net For example, low molar conductance values for chromium complexes of 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one suggested their non-electrolytic nature. researchgate.net

Elucidation of Coordination Geometry and Metal-Ligand Binding Modes

The coordination geometry and binding modes of this compound in metal complexes have not been elucidated. Based on its structure, it is plausible that it could act as a bidentate ligand through the phenolic oxygen and the carbonyl oxygen of the oxazolidinone ring. However, without experimental evidence, this remains speculative. Studies on related ligands have confirmed geometries such as square planar for Co(II) and octahedral for Cr(III) complexes through spectral and magnetic data. hilarispublisher.comresearchgate.net

Influence of Complexation on Biological Activities (In Vitro)

There is no information regarding the in vitro biological activities of metal complexes derived from this compound. It is a common finding in medicinal inorganic chemistry that the biological activity of an organic ligand can be enhanced upon coordination to a metal ion. nih.govfrontiersin.org For example, the metal complexes of 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one were found to be more bioactive against certain bacterial and fungal strains than the free ligand itself. researchgate.net

Emerging Research Directions and Future Prospects for 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One

Development of Novel Synthetic Routes to Access Underexplored Analogues

The exploration of the full potential of the 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one scaffold is intrinsically linked to the development of innovative and efficient synthetic methodologies. Current research focuses on creating analogues with unique structural features to fine-tune their properties.

One promising direction is the synthesis of conformationally constrained analogues. For instance, a synthetic route has been developed for a tricyclic pyrrolo[1,2-a] acs.orggoogle.combenzoxazepine moiety, which serves as a rigid N-aryl substituent on the oxazolidinone ring. google.com This approach, which involves the sequential construction of pyrrole, oxazepine, and oxazolidinone rings, allows for the creation of structurally complex molecules with potentially enhanced target specificity. google.com

Another area of innovation involves transition-metal-catalyzed reactions. Researchers have developed an iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides. This method allows for the efficient synthesis of α-tertiary carbonyl compounds, which can be further cyclized to form oxazolidinones, thereby creating challenging quaternary stereocenters with high enantioselectivity. acs.org Such methods are valuable for accessing a diverse range of chiral building blocks.

Furthermore, gold redox catalysis represents a novel frontier for these syntheses. By employing a chiral oxazolidinone auxiliary, researchers have achieved the asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.org This technique involves the in situ formation of an aryl gold(III) intermediate, which facilitates alkyne activation and subsequent transformations to yield complex products with high stereoselectivity. acs.org These advanced synthetic strategies are crucial for generating libraries of novel analogues for further investigation.

Exploration of Diverse Biological Pathways at the In Vitro and Cellular Levels

While the specific biological activities of this compound are not extensively documented in publicly available research, the broader oxazolidinone class exhibits a wide array of biological effects, suggesting promising avenues for investigation. nih.gov The oxazolidinone ring is a key pharmacophore in several approved antibiotics and numerous investigational compounds. nih.govscirp.org

Table 1: Investigated Biological Activities of Oxazolidinone Analogues

| Biological Target/Activity | Model System | Key Findings |

|---|---|---|

| Antituberculosis | Mycobacterium tuberculosis (in vitro and murine model) | Oxazolidinones like linezolid (B1675486) and PNU-100480 show potent bactericidal activity against non-replicating tuberculosis cells, indicating potential for treating latent infections. |

| PPARγ Phosphorylation Inhibition | In vitro kinase assay | Certain γ-hydroxy-lactone derivatives can bind to PPARγ and prevent its phosphorylation, a potential mechanism for treating type 2 diabetes with fewer side effects. |